molecular formula C8H7ClN2O B15093488 Benzimidazole,6-chloro-1-methyl-,3-oxide(8CI)

Benzimidazole,6-chloro-1-methyl-,3-oxide(8CI)

Katalognummer: B15093488
Molekulargewicht: 182.61 g/mol
InChI-Schlüssel: ZNMVMEZEIKIMED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzimidazole,6-chloro-1-methyl-,3-oxide(8CI) is a heterocyclic aromatic compound with the molecular formula C8H7ClN2O. It is a derivative of benzimidazole, characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 1st position, and an oxide group at the 3rd position. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For Benzimidazole,6-chloro-1-methyl-,3-oxide(8CI), the process may involve the following steps:

Industrial Production Methods

Industrial production of Benzimidazole,6-chloro-1-methyl-,3-oxide(8CI) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

Benzimidazole,6-chloro-1-methyl-,3-oxide(8CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Benzimidazole,6-chloro-1-methyl-,3-oxide(8CI) has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of Benzimidazole,6-chloro-1-methyl-,3-oxide(8CI) involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of various enzymes and proteins, disrupting their normal function. The compound’s unique structure allows it to bind to specific sites on these targets, leading to the inhibition of their activity. This mechanism is particularly relevant in its antimicrobial and anticancer activities, where it interferes with the growth and proliferation of pathogens and cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzimidazole: The parent compound, lacking the chlorine, methyl, and oxide groups.

    6-Chlorobenzimidazole: Similar structure but without the methyl and oxide groups.

    1-Methylbenzimidazole: Lacks the chlorine and oxide groups.

    3-Oxidobenzimidazole: Lacks the chlorine and methyl groups.

Uniqueness

Benzimidazole,6-chloro-1-methyl-,3-oxide(8CI) is unique due to the presence of all three substituents (chlorine, methyl, and oxide) on the benzimidazole core. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C8H7ClN2O

Molekulargewicht

182.61 g/mol

IUPAC-Name

5-chloro-3-methyl-1-oxidobenzimidazol-1-ium

InChI

InChI=1S/C8H7ClN2O/c1-10-5-11(12)7-3-2-6(9)4-8(7)10/h2-5H,1H3

InChI-Schlüssel

ZNMVMEZEIKIMED-UHFFFAOYSA-N

Kanonische SMILES

CN1C=[N+](C2=C1C=C(C=C2)Cl)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.